A Comprehensive Technical Guide to 2-(Isoquinolin-8-YL)acetic Acid for Advanced Research
A Comprehensive Technical Guide to 2-(Isoquinolin-8-YL)acetic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isoquinolin-8-YL)acetic acid is a heterocyclic aromatic compound featuring an isoquinoline core functionalized with an acetic acid group at the 8-position. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic molecules, many of which exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1]. The incorporation of an acetic acid moiety introduces a key functional group that can influence the molecule's polarity, acidity, and potential for intermolecular interactions, making it a compound of interest for medicinal chemistry and drug design.
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 2-(Isoquinolin-8-YL)acetic acid, along with detailed methodologies for its synthesis and characterization. In the absence of extensive published experimental data for this specific molecule, this guide combines theoretical predictions, data from analogous structures, and established experimental protocols to provide a robust resource for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Data
Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties of 2-(Isoquinolin-8-YL)acetic acid. These values are calculated using established computational models and provide a valuable starting point for experimental design.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₁H₉NO₂ | - |
| Molecular Weight | 187.20 g/mol | - |
| XlogP | 1.6 | PubChem[2] |
| pKa (acidic) | ~4-5 | Estimated based on acetic acid and electronic effects of the isoquinoline ring. |
| pKa (basic) | ~5.0-5.5 | Estimated based on the pKa of isoquinoline (5.14)[3]. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | General solubility of isoquinolines and carboxylic acids. |
Synthesis and Characterization
The synthesis of 2-(Isoquinolin-8-YL)acetic acid can be approached through several established methods for the construction and functionalization of the isoquinoline ring system. A plausible and efficient synthetic strategy is outlined below, starting from a readily available precursor.
Proposed Synthetic Pathway
A logical synthetic route to 2-(Isoquinolin-8-YL)acetic acid involves the functionalization of an 8-substituted isoquinoline precursor. One such approach could start from 8-methylisoquinoline.
Caption: Proposed synthesis of 2-(Isoquinolin-8-YL)acetic acid from 8-methylisoquinoline.
Step-by-Step Synthesis Protocol:
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Bromination of 8-Methylisoquinoline: 8-Methylisoquinoline is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. This selectively brominates the methyl group to afford 8-(bromomethyl)isoquinoline.
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Cyanation of 8-(Bromomethyl)isoquinoline: The resulting 8-(bromomethyl)isoquinoline is then treated with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction replaces the bromine atom with a cyanide group to yield 2-(isoquinolin-8-yl)acetonitrile.
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Hydrolysis of 2-(Isoquinolin-8-yl)acetonitrile: The final step involves the acidic hydrolysis of the nitrile group. Refluxing 2-(isoquinolin-8-yl)acetonitrile in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄), will convert the nitrile to a carboxylic acid, yielding the target compound, 2-(Isoquinolin-8-YL)acetic acid.
Spectroscopic Characterization
The structural confirmation of the synthesized 2-(Isoquinolin-8-YL)acetic acid would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons and the methylene protons of the acetic acid side chain. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the isoquinoline ring. The methylene protons (CH₂) adjacent to the carboxylic acid and the aromatic ring would likely appear as a singlet in the range of δ 3.5-4.5 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 170-180 ppm). The aromatic carbons of the isoquinoline ring will resonate in the region of δ 120-155 ppm, while the methylene carbon will appear around δ 30-40 ppm. 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for the unambiguous assignment of all proton and carbon signals[4].
Infrared (IR) Spectroscopy:
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
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A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).
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C=C and C=N stretching vibrations from the isoquinoline ring in the 1450-1650 cm⁻¹ region.
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C-O stretching and O-H bending vibrations from the carboxylic acid group.
Experimental Protocols for Physicochemical Property Determination
For researchers aiming to experimentally determine the physicochemical properties of 2-(Isoquinolin-8-YL)acetic acid, the following standard protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of purity.
Caption: Workflow for melting point determination.
Detailed Protocol:
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Sample Preparation: Ensure the sample of 2-(Isoquinolin-8-YL)acetic acid is completely dry and finely powdered.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
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Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. A sharp melting range (≤ 1 °C) is indicative of high purity.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Detailed Protocol:
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Sample Preparation: Add an excess amount of solid 2-(Isoquinolin-8-YL)acetic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases.
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Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a compound.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
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Solution Preparation: Dissolve a precisely weighed amount of 2-(Isoquinolin-8-YL)acetic acid in a known volume of a suitable solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds).
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Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the carboxylic acid group. To determine the basic pKa of the isoquinoline nitrogen, the compound can first be protonated with a strong acid and then titrated with a strong base.
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Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity.
Detailed Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
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Partitioning: Dissolve a known amount of 2-(Isoquinolin-8-YL)acetic acid in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a biphasic system.
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Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
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Concentration Measurement: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and characterization of 2-(Isoquinolin-8-YL)acetic acid. While experimental data for this specific molecule is not extensively available, the provided theoretical predictions and detailed experimental protocols offer a robust framework for researchers to undertake its synthesis and comprehensive evaluation. The structural features of this compound suggest its potential as a valuable building block in medicinal chemistry, and the information presented herein is intended to facilitate further exploration of its properties and applications.
References
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